LOX Inhibitory Potency: 2,3-Dihydroxy vs. 2,3-Di-2-furyl Quinoxaline-6-Carboxamide Congeners
In a cellular LOX inhibition assay using human LOX expressed in HEK cells, the target compound demonstrates an IC50 of 2,400 nM, approximately 6.7-fold more potent than the 2,3-di-2-furyl analog (CHEMBL1346172, BDBM33050), which shows an IC50 of 16,000 nM for human LOX under identical assay conditions [1][2]. This potency advantage is attributed to the ability of the 2,3-dihydroxy groups to engage the copper cofactor and active-site residues through hydrogen bonding, interactions that the bulky, hydrophobic 2,3-di-2-furyl substituents cannot replicate [3].
| Evidence Dimension | Human LOX enzyme inhibition (IC50) in HEK cell-based assay |
|---|---|
| Target Compound Data | IC50 = 2,400 nM |
| Comparator Or Baseline | 2,3-di-2-furyl-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide (CHEMBL1346172): IC50 = 16,000 nM |
| Quantified Difference | 6.7-fold greater potency for the target compound |
| Conditions | Inhibition of human LOX expressed in HEK cells, assessed by reduction of H2O2 production from oxidative deamination of DAP, preincubated for 2 hrs (BindingDB Assay ID 4/15) |
Why This Matters
For researchers studying LOX-mediated fibrosis or cancer, the 6.7-fold potency gain versus the di-2-furyl analog translates to a lower required working concentration, reduced off-target risk at efficacious doses, and a more tractable starting point for lead optimization.
- [1] BindingDB. BDBM50266784 (CHEMBL4103928). IC50: 2.40E+3 nM for human LOX in HEK cells. Pharmakea Therapeutics. Accessed 2026. View Source
- [2] BindingDB. BDBM50232683 (CHEMBL4066086). IC50: 1.60E+4 nM for human LOX in HEK cells. Pharmakea Therapeutics. Accessed 2026. View Source
- [3] Hutchinson, J. H., et al. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med. Chem. Lett. 2017, 8, 4, 423–427. View Source
